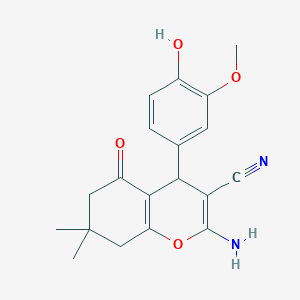
4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through several methods. One common approach involves the condensation of benzodiazepines with mono-anions of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
For industrial production, scalable methods have been developed. These methods often involve the use of isocyanide reagents, which allow for the efficient synthesis of the compound in large quantities . The process typically includes a one-pot condensation reaction, which reduces the number of synthetic steps and increases overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific chemical structure, which includes a nitro group at the 9-position and a methyl group at the 4-position.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-methyl-9-nitro-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C10H9N3O3/c1-6-5-9(14)12-10-7(11-6)3-2-4-8(10)13(15)16/h2-4H,5H2,1H3,(H,12,14) |
InChI Key |
QXJIZBSAEXMJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)C1 |
solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11520366.png)
![N-benzyl-3-chloro-5-(4-methylphenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520380.png)

![1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11520390.png)
![Tribenzo[a,c,i]phenazine](/img/structure/B11520391.png)
![3-[(4-nitro-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11520398.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11520403.png)
![N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11520407.png)
![4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11520412.png)
![2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11520413.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11520418.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11520420.png)
![Tetraethyl 5',5',9'-trimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11520421.png)
